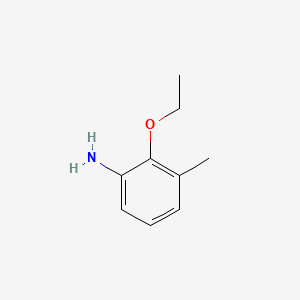

2-Ethoxy-3-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Ethoxy-3-methylaniline” is a chemical compound with the CAS Number: 1352318-44-5 . It has a molecular weight of 151.21 .

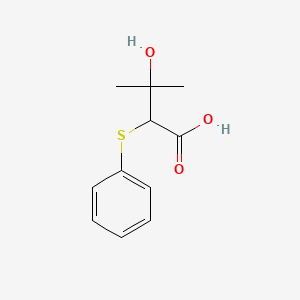

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 . This code represents the molecular structure of the compound.

科学的研究の応用

Spectroscopic Analysis and DFT Calculations

2-Ethoxy-3-methylaniline has been utilized in the synthesis and characterization of complex organic molecules. In a study by Yıldırım et al. (2016), this compound was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods. The research provided detailed insights into the molecular geometries, intra- and inter-molecular interactions, characteristic infrared bands, electronic bands, and non-linear optical properties of the compounds, highlighting their potential in further studies of non-linear optical materials and other applications in materials science Yıldırım et al., 2016.

Electropolymerization and Conductive Polymers

The electropolymerization of derivatives of this compound has been explored for the development of conductive polymers. Mazur (2007) reported on the chemical polymerization of 2-methoxyaniline and 2-methylaniline in a two-phase water/pentane system, producing amorphous materials and exploring their potential applications in conductive materials and electroactive films Mazur, 2007.

Photophysical and Photochemical Properties for PDT

In the realm of photodynamic therapy (PDT) for cancer treatment, derivatives of this compound have been investigated. Çakır et al. (2015) synthesized zinc(ii) phthalocyanines derivatives, demonstrating their amphiphilic behavior, high solubility in organic and aqueous solutions, and potential as photosensitizers in PDT. The study provided valuable information on the photophysical (fluorescence quantum yields and lifetimes) and photochemical (singlet oxygen and photodegradation quantum yields) properties of these novel compounds Çakır et al., 2015.

Electrorheological Applications

Polyaniline (PANI) derivatives synthesized from various monomers, including o-methoxyaniline and o-ethoxyaniline, were examined for their electrorheological (ER) applications by Kim et al. (2001). This study revealed how the electrical conductivity and ER properties of suspensions could be influenced by the type of substituents in the polymer chain, suggesting their utility in developing ER fluids Kim et al., 2001.

Safety and Hazards

作用機序

Mode of Action

As an aniline derivative, it may undergo various chemical reactions such as nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-3-methylaniline . These factors include temperature, pH, and the presence of other compounds.

特性

IUPAC Name |

2-ethoxy-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBOMTKEAQCJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718327 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-44-5 |

Source

|

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)